molecular formula C8H10BrNO2S B14900419 2-Bromo-4-isobutylthiazole-5-carboxylic acid

2-Bromo-4-isobutylthiazole-5-carboxylic acid

Cat. No.: B14900419
M. Wt: 264.14 g/mol
InChI Key: IFIRNHPNSMLYKD-UHFFFAOYSA-N
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Description

2-Bromo-4-isobutylthiazole-5-carboxylic acid is a brominated thiazole derivative characterized by a carboxylic acid group at position 5, a bromine atom at position 2, and an isobutyl substituent at position 3. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely used in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

2-bromo-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H10BrNO2S/c1-4(2)3-5-6(7(11)12)13-8(9)10-5/h4H,3H2,1-2H3,(H,11,12)

InChI Key

IFIRNHPNSMLYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(SC(=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isobutylthiazole-5-carboxylic acid typically involves the bromination of a thiazole precursor. One common method is the bromination of 4-isobutylthiazole-5-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isobutylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-isobutylthiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include brominated thiazole carboxylic acids with variations in substituent position and type. Below is a comparative analysis:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Differences vs. Target Compound
2-Bromo-4-methylthiazole-5-carboxylic acid 40003-41-6 Br (2), CH₃ (4), COOH (5) C₅H₄BrNO₂S Methyl (linear) vs. isobutyl (branched) at C4
2-Bromo-5-methylthiazole-4-carboxylic acid 1194374-25-8 Br (2), CH₃ (5), COOH (4) C₅H₄BrNO₂S Carboxylic acid at C4 vs. C5; methyl at C5
3-Bromo-4-phenylisothiazole-5-carboxylic acid - Br (3), Ph (4), COOH (5) C₁₀H₆BrNO₂S Isothiazole core (S-N vs. S-C in thiazole); phenyl at C4
5-Bromothiazole-4-carboxylic acid 103878-58-6 Br (5), COOH (4) C₄H₂BrNO₂S No C4 substituent; bromine at C5

Substituent Impact :

  • Bromine Position : Bromine at C2 (target) vs. C3/C5 alters electronic effects (e.g., inductive withdrawal) and reactivity in cross-coupling reactions .
  • Core Heterocycle : Isothiazoles (S-N-S) vs. thiazoles (S-C-N) exhibit distinct electronic properties, affecting aromatic stability and hydrogen-bonding capacity .

Physicochemical Properties

Melting Points and Solubility :

  • The target compound’s melting point is unreported, but analogues like 3-Bromo-4-phenylisothiazole-5-carboxylic acid melt at 180–182°C .
  • The isobutyl group likely reduces water solubility compared to methyl-substituted analogues, as branched alkyl chains increase hydrophobicity .

Spectroscopic Data :

  • IR Spectroscopy : Carboxylic acid ν(C=O) stretches appear at ~1736 cm⁻¹ (target) vs. 1672 cm⁻¹ in amide precursors .
  • NMR : Quaternary carbons adjacent to bromine (C2) show downfield shifts (e.g., δ 163.1 ppm for C=O in 3-Bromo-4-phenylisothiazole-5-carboxylic acid) .

Biological Activity

2-Bromo-4-isobutylthiazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Chemical Formula : C8H10BrNO2S
  • Molecular Weight : 252.14 g/mol
  • CAS Number : 105515006
  • PubChem ID : 105515006

Biological Activities

1. Antimicrobial Activity

Research has indicated that thiazole derivatives, including 2-bromo-4-isobutylthiazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that various thiazole derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

Thiazole compounds have been reported to possess anti-inflammatory properties. In vitro studies have shown that 2-bromo-4-isobutylthiazole-5-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. The specific pathways involved in its anticancer activity are still under investigation but may involve the inhibition of key oncogenic signaling pathways .

The biological activities of 2-bromo-4-isobutylthiazole-5-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : It can modulate signaling pathways associated with inflammation and apoptosis, thereby influencing cellular responses.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity in microbial cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various concentrations of 2-bromo-4-isobutylthiazole-5-carboxylic acid were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.

Case Study 2: Anti-inflammatory Response

A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with 2-bromo-4-isobutylthiazole-5-carboxylic acid resulted in a reduction of inflammatory markers by up to 50%. This suggests its potential utility in managing inflammatory conditions such as arthritis.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

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